Famotidine dimère

Vue d'ensemble

Description

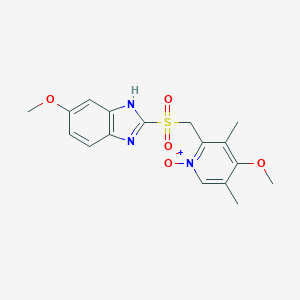

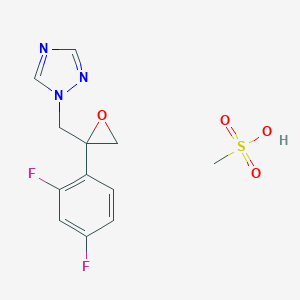

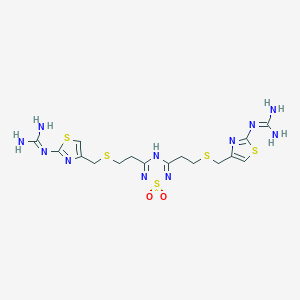

Famotidine dimer is a derivative of famotidine, a well-known histamine H2 receptor antagonist. Famotidine is primarily used to treat conditions related to excessive stomach acid production, such as peptic ulcers, gastroesophageal reflux disease, and Zollinger-Ellison syndrome. Famotidine dimer is formed through the dimerization of famotidine molecules, which can occur under certain conditions, leading to the formation of a compound with potentially different properties and applications.

Applications De Recherche Scientifique

Famotidine dimer has several scientific research applications, including:

Chemistry: Used as a model compound to study dimerization reactions and the effects of dimerization on chemical properties.

Biology: Investigated for its potential biological activities, including its interaction with histamine receptors and other biological targets.

Medicine: Explored for its potential therapeutic applications, particularly in conditions where famotidine is used, with the aim of improving efficacy or reducing side effects.

Industry: Utilized in the development of new pharmaceutical formulations and as a reference standard in analytical chemistry.

Mécanisme D'action

Target of Action

Famotidine is a histamine H2 receptor antagonist . The primary target of Famotidine is the histamine H2 receptors located on the basolateral membrane of the gastric parietal cells . These receptors play a crucial role in gastric acid secretion .

Mode of Action

Famotidine acts as a competitive inhibitor of the histamine H2 receptors . By binding to these receptors, Famotidine prevents histamine from activating the receptors, thereby inhibiting gastric acid secretion . Compared to other H2 receptor antagonists, Famotidine displays high selectivity towards this receptor .

Biochemical Pathways

The primary biochemical pathway affected by Famotidine is the gastric acid secretion pathway . By inhibiting the histamine H2 receptors, Famotidine reduces the production of gastric acid, which is a key component of the digestive process .

Pharmacokinetics

Famotidine has a bioavailability of 40-45% when taken orally . It is primarily eliminated through the urine, with about 70% of the drug being excreted unchanged following intravenous administration . The renal clearance of Famotidine significantly correlates with creatinine clearance . Its elimination half-life ranges from 2.5 to 3.5 hours .

Result of Action

The primary result of Famotidine’s action is the inhibition of gastric acid secretion . This leads to a reduction in the acidity of the stomach, which can help in the treatment of conditions such as duodenal ulcers, benign gastric ulcers, GERD, and Zollinger-Ellison syndrome .

Action Environment

The action of Famotidine can be influenced by environmental factors. For instance, pharmaceutical processes such as grinding, compression, and heating temperature can significantly affect the polymorphic transformation of Famotidine . Moreover, environmental humidity and residual water content should be well controlled to prevent polymorphic transformation of Famotidine during pharmaceutical processing .

Analyse Biochimique

Biochemical Properties

Famotidine interacts with the histamine H2 receptor, a protein located on the basolateral membrane of gastric parietal cells . By binding to this receptor, famotidine inhibits the action of histamine, a biomolecule that stimulates gastric acid secretion . This interaction is competitive, meaning that famotidine competes with histamine for binding to the H2 receptor .

Cellular Effects

Famotidine’s primary effect on cells is the reduction of gastric acid secretion . By inhibiting the H2 receptor, famotidine decreases the production of gastric acid, suppresses acid concentration and pepsin content, and decreases the volume of gastric secretion . This can influence various cellular processes, particularly those related to digestion and the maintenance of pH balance in the stomach .

Molecular Mechanism

Famotidine exerts its effects at the molecular level primarily through its binding interactions with the histamine H2 receptor . As a competitive antagonist, it binds to the H2 receptor, preventing histamine from binding and thereby inhibiting the signal for gastric acid secretion . This results in a decrease in gastric acid production .

Temporal Effects in Laboratory Settings

Famotidine has been shown to have a long-lasting effect, with one dose typically lasting 12-24 hours . It is also noted for its stability, with no significant degradation observed over time . In laboratory studies, famotidine has been shown to have a rapid onset of action, with effects observed within 1 to 2 hours of administration .

Dosage Effects in Animal Models

The effects of famotidine have been studied in various animal models. The dosage of famotidine administered can significantly impact its effects. For instance, in dogs and cats, the recommended dosage ranges from 0.5 to 1.1 milligrams per kilogram of body weight, administered orally every 12-24 hours .

Metabolic Pathways

Famotidine is metabolized primarily in the liver . It is not associated with altered hepatic metabolism of drugs, making it a safer choice for patients who are on multiple medications .

Transport and Distribution

Famotidine is transported and distributed within cells and tissues primarily through the bloodstream . It is well-absorbed in the gastrointestinal tract, and its distribution is not limited to the stomach . Famotidine is also known to be a substrate of the multidrug and toxin extrusion protein (MATE1), which mediates the excretion of endogenous and exogenous compounds into urine and bile .

Subcellular Localization

The primary site of action for famotidine is the histamine H2 receptor, which is located on the basolateral membrane of gastric parietal cells . Therefore, famotidine would be expected to localize to these cells within the stomach lining where it can exert its acid-suppressing effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of famotidine dimer typically involves the dimerization of famotidine under controlled conditions. This can be achieved through various methods, including:

Oxidative Dimerization: Famotidine can undergo oxidative dimerization in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is usually carried out in an aqueous or organic solvent at a controlled temperature.

Photochemical Dimerization: Exposure of famotidine to ultraviolet light can induce dimerization. This method requires precise control of light intensity and exposure time to achieve the desired dimerization without degrading the compound.

Industrial Production Methods: Industrial production of famotidine dimer may involve large-scale oxidative or photochemical dimerization processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: Famotidine dimer can undergo various chemical reactions, including:

Oxidation: The dimer can be further oxidized to form higher oxidation state derivatives.

Reduction: Reduction of famotidine dimer can yield the original famotidine or other reduced forms.

Substitution: The dimer can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Higher oxidation state derivatives of famotidine dimer.

Reduction Products: Original famotidine or reduced forms.

Substitution Products: Derivatives with substituted functional groups.

Comparaison Avec Des Composés Similaires

Famotidine dimer can be compared with other histamine H2 receptor antagonists, such as:

Cimetidine: Another H2 receptor antagonist with a different chemical structure and pharmacokinetic profile.

Ranitidine: Similar to famotidine but with different potency and side effect profile.

Nizatidine: Another H2 receptor antagonist with unique pharmacological properties.

Uniqueness: Famotidine dimer is unique due to its dimeric structure, which may confer different chemical and biological properties compared to monomeric H2 receptor antagonists. This uniqueness can be leveraged in research and therapeutic applications to explore new avenues for treatment and drug development.

Propriétés

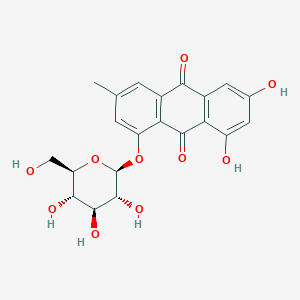

IUPAC Name |

2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N11O2S5/c17-13(18)24-15-21-9(7-32-15)5-30-3-1-11-23-12(27-34(28,29)26-11)2-4-31-6-10-8-33-16(22-10)25-14(19)20/h7-8H,1-6H2,(H,23,26,27)(H4,17,18,21,24)(H4,19,20,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRXZFHNRLQONH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC2=NS(=O)(=O)N=C(N2)CCSCC3=CSC(=N3)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N11O2S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237600 | |

| Record name | Famotidine dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89268-62-2 | |

| Record name | Famotidine dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089268622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famotidine dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAMOTIDINE DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W954S5W09G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B194789.png)